

# In Vivo Anticancer Activity of Cardiac Glycosides: A Comparative Guide

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The therapeutic potential of cardiac glycosides, a class of naturally derived compounds, has extended beyond their traditional use in cardiology to the realm of oncology. This guide provides a comparative analysis of the in vivo anticancer activity of representative cardiac glycosides, with a focus on Digoxin and Proscillaridin A, against their respective standard-of-care chemotherapeutic agents in preclinical cancer models.

## Comparative Efficacy of Cardiac Glycosides

The following tables summarize the in vivo efficacy of Digoxin and Proscillaridin A in comparison to standard-of-care chemotherapy in neuroblastoma, glioblastoma, and non-small cell lung cancer (NSCLC) xenograft models.

### Neuroblastoma

Treatment Agent	Dosage and Administration	Mouse Model	Tumor Growth Inhibition	Survival Benefit	Citation(s)
Digoxin	1 mg/kg/day, intraperitoneally	Nude mice with SH-SY5Y xenografts	44% reduction in tumor volume compared to control	Not Reported	<a href="#">[1]</a> <a href="#">[2]</a>
Standard of Care (Cyclophosphamide, Doxorubicin, Etoposide - CAE)	Cyclophosphamide (100 mg/kg), Doxorubicin (3.75 mg/kg), Etoposide (10 mg/kg)	NOD/SCID mice with orthotopic neuroblastoma xenografts	Significant tumor regression	Increased survival compared to untreated controls	<a href="#">[3]</a>

## Glioblastoma

Treatment Agent	Dosage and Administration	Mouse Model	Tumor Growth Inhibition	Survival Benefit	Citation(s)
Proscillaridin A	2 mg/kg, intraperitoneally, 3 times/week	Nude mice with U87-MG orthotopic xenografts	Significant control of xenograft growth	Median survival increased from 58 days (control) to 137 days	<a href="#">[4]</a> <a href="#">[5]</a>
Standard of Care (Temozolomide + Radiation)	Temozolomide (10 mg/kg)	Mice with GL261 orthotopic allografts	Strong reduction in tumor growth	Significantly improved survival compared to control	<a href="#">[6]</a> <a href="#">[7]</a>

## Non-Small Cell Lung Cancer (NSCLC)

Treatment Agent	Dosage and Administration	Mouse Model	Tumor Growth Inhibition	Survival Benefit	Citation(s)
Digoxin	1.0 mg/kg/day	Nude mice with A549 xenografts	Significant inhibition of tumor growth	Not Reported	<a href="#">[8]</a>
Standard of Care (Cisplatin)	3.0 mg/kg	SCID mice with H460 xenografts	Significant tumor growth suppression	Not Reported	<a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

### Xenograft Tumor Models

#### 1. Neuroblastoma (SH-SY5Y Xenograft)

- Cell Line: Human neuroblastoma cell line SH-SY5Y.
- Animal Model: Female athymic nude mice (6-8 weeks old).
- Tumor Implantation:  $5 \times 10^6$  SH-SY5Y cells were injected subcutaneously into the flank of each mouse.
- Treatment: Once tumors were established, mice were treated with Digoxin (1 mg/kg/day, intraperitoneally) or a vehicle control.
- Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula:  $(\text{length} \times \text{width}^2) / 2$ .
- Toxicity Assessment: Animal body weight and general health were monitored throughout the study.[\[1\]](#)[\[2\]](#)[\[11\]](#)

#### 2. Glioblastoma (U87-MG Orthotopic Xenograft)

- Cell Line: Human glioblastoma cell line U87-MG.
- Animal Model: Female immunodeficient mice.
- Tumor Implantation:  $1 \times 10^5$  U87-MG cells were stereotactically injected into the striatum of the mouse brain.
- Treatment: Proscillaridin A (2 mg/kg, intraperitoneally) was administered three times a week. The control group received a vehicle. For the standard of care, mice were treated with Temozolomide and focal radiation to the head.
- Tumor Monitoring: Tumor growth was monitored by bioluminescence imaging.
- Endpoint: Survival was the primary endpoint. Mice were euthanized upon showing neurological signs or significant weight loss.[\[4\]](#)[\[5\]](#)

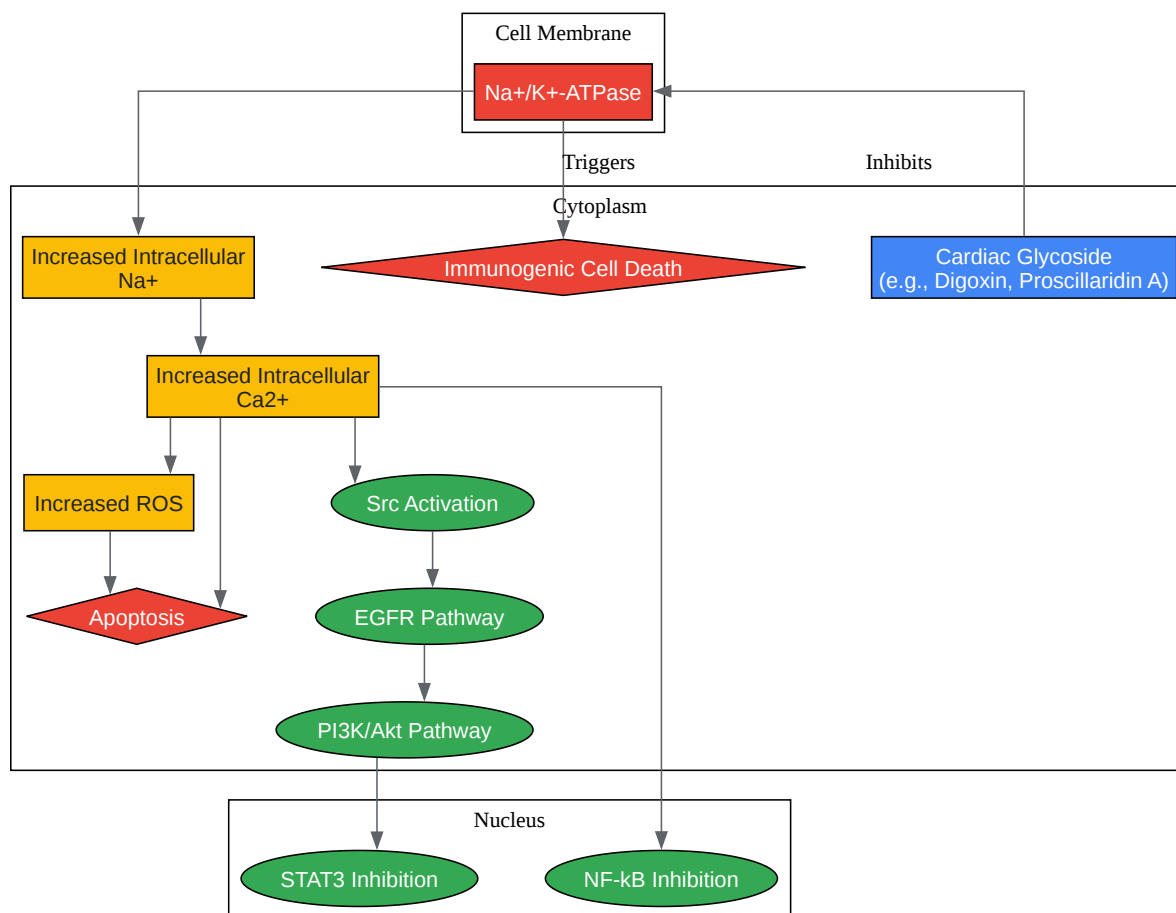
### 3. Non-Small Cell Lung Cancer (A549 Xenograft)

- Cell Line: Human NSCLC cell line A549.
- Animal Model: Nude mice.
- Tumor Implantation: A549 cells were injected subcutaneously into the flank of the mice.
- Treatment: Digoxin (1.0 mg/kg/day) or a combination of Digoxin and Adriamycin was administered. The standard of care group received cisplatin.
- Tumor Measurement: Tumor volume was measured using calipers.
- Toxicity Assessment: Body weight and signs of toxicity were monitored.[\[8\]](#)

## Signaling Pathways and Mechanisms of Action

Cardiac glycosides exert their anticancer effects through a multi-faceted mechanism primarily initiated by the inhibition of the  $\text{Na}^+/\text{K}^+$ -ATPase pump on the cell membrane. This leads to a cascade of downstream signaling events.

## General Anticancer Signaling of Cardiac Glycosides

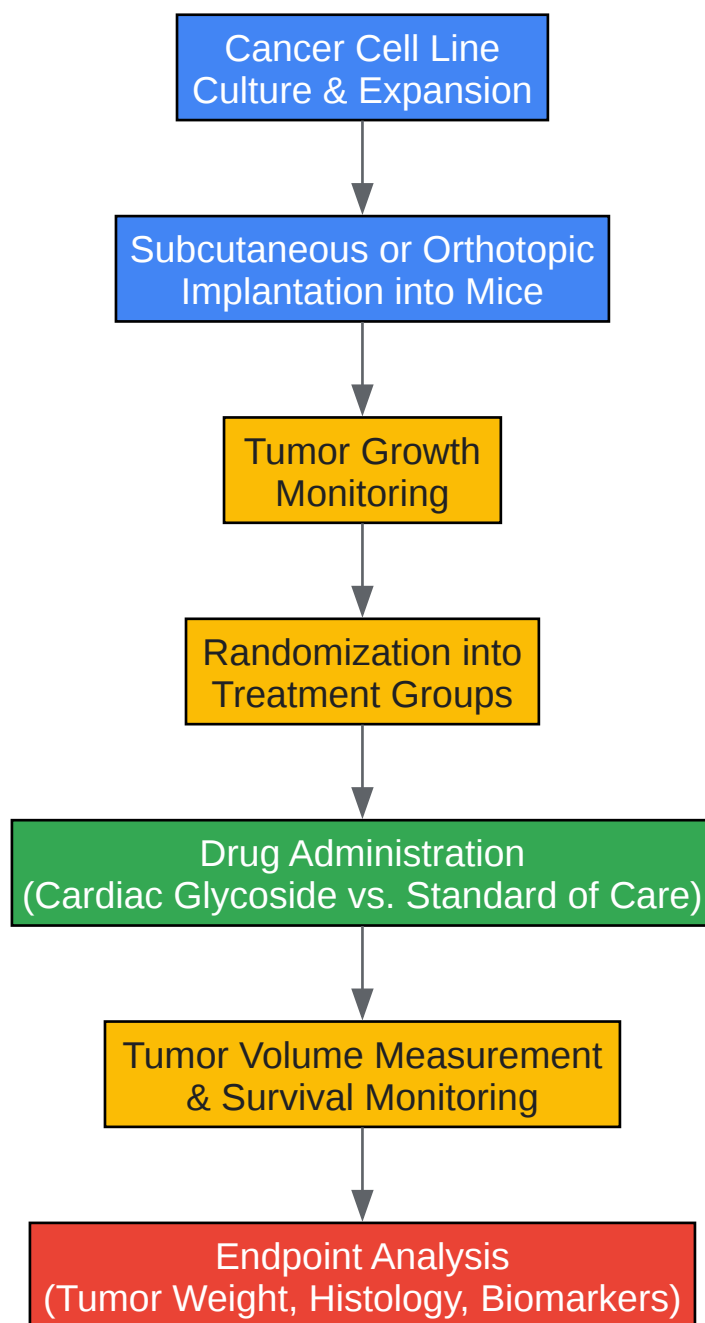


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Caption: General signaling cascade initiated by cardiac glycosides.

## Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound in a xenograft mouse model.



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Caption: Standard workflow for preclinical xenograft studies.

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